Dioxidine
Overview
Description
Dioxidine, not explicitly mentioned in the provided papers, seems to be a term that could be related to compounds containing two oxygen atoms in their structure, such as dioxiranes or dioxane derivatives. Dioxiranes are a class of highly effective oxidation reagents known for their ability to oxidize various organic compounds rapidly, selectively, and under mild conditions . Dioxane derivatives, on the other hand, include a wide range of compounds, one of which is a novel dioxane nucleoside synthesized for chemotherapy .
Synthesis Analysis
The synthesis of dioxirane involves the reaction of ozone with ethylene at low temperatures, as described in the study of its microwave spectrum, structure, and dipole moment . Another paper discusses the synthesis of a dioxane nucleoside from uridine, which includes steps such as periodate oxidation and glycosidation with 5-fluorouracil . Additionally, the synthesis of dioxa3.3carbazolophane is achieved through a cyclization reaction .
Molecular Structure Analysis
The molecular structure of dioxirane has been determined through the measurement of rotational spectra, revealing bond lengths and the electric dipole moment . The structure of dioxa3.3carbazolophane was confirmed by X-ray crystal analysis, which also examined its transannular π-π electronic properties .
Chemical Reactions Analysis
Dioxiranes are involved in various oxidative transformations and are proposed as intermediates in reactions . The chemistry of dioxiranes also includes chemiluminescence, where the mechanisms of the generation of excited products during decomposition and photochemical activation are discussed . The synthesis of 5,12-dioxocyclams capped by 4-substituted pyridines involves reactions that vary the 4-substituent from electron-withdrawing to electron-donating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxiranes include their ability to oxidize different classes of organic compounds and their decomposition mechanisms in the absence of oxidizable substrates . The study on the horseradish peroxidase-catalyzed oxidation of 3,5,3',5'-tetramethylbenzidine provides insights into the intermediates formed during the reaction, such as free radicals and charge-transfer complexes .
Relevant Case Studies
The dioxygen-triggered oxidative radical reaction is a case study where dioxygen is used as the sole terminal oxidant for the aerobic oxidative difunctionalization of terminal alkynes toward β-keto sulfones . Another case study involves the use of elements like iron, iodine, and dioxygen as feedstocks for the oxidative regioselective diamination of conjugated enones . The formal asymmetric synthesis of (-)-detoxinine using stereocomplementary approaches to vicinal amino diol subunits is also a relevant case study .
Scientific Research Applications
Pharmacokinetics of Dioxidine : Dioxidine's pharmacokinetics, including its penetration into organs and tissues after single and repeated introductions, have been studied. This is important for understanding the clinical effectiveness and potential side effects of the drug (Padeĭskaya et al., 1983).
Antibacterial Activity under Aero- and Anaerobic Conditions : Research has shown the high activity of dioxidine against enterobacteria and its less pronounced activity against other bacteria like P. aeruginosa, Staphylococcus, and Enterococcus. Interestingly, its activity increases significantly under anaerobic conditions (Bol'shakov Lv, 1986).
Medical and Biological Aspects of Dioxidine : Studies have also delved into the broader medical and biological impacts of dioxidine, particularly its influence on environmental and human health. This includes research on the health state changes in workers exposed to dioxidine (Basharova Gr, 1995).
Mutagenic Action on Bacteria : Investigations into the mutagenic and lethal action of dioxidine on bacteria have revealed its relation to the rec A-dependent repair process and its increased effect due to certain mutations (Fonshteĭn Lm et al., 1980).
Efficacy in Treating Staphylococcal Necrotic-Suppurative Encephalomeningitis : Dioxidine's therapeutic effects have been studied in the context of staphylococcal infections, showing promising results in limiting purulent inflammation in the brain (Stebaeva Lf et al., 1991).
Inhibition of Nucleic Acid Synthesis : Clinical and experimental studies have found that dioxidine's antibacterial effect is based on inhibiting the synthesis of nucleic acids, particularly DNA, while having minimal impact on protein synthesis (Bekbergenov Bm et al., 1982).
Induction of Bacterial Resistance to Antibiotics : Research has highlighted the potential of dioxidine to induce bacterial resistance to antibiotics, suggesting the need for careful monitoring and possibly antibiograms for patients using dioxidine (Mazanko et al., 2016).
Cytogenetic Study in Somatic Cells : Dioxidine has been shown to cause chromosomal aberrations in mouse somatic cells, indicating potential hereditary impacts (Zolotareva GM et al., 1978).
Role in Detoxication and Correlation with Adrenal Function : Studies have found a correlation between susceptibility to dioxidine and adrenal function, indicating an interplay between non-specific resistance to toxic agents and glucocorticoid potency (Gus'kova Ta et al., 1981).
Treatment of Maxillofacial Inflammatory Processes : Dioxidine's effectiveness in treating maxillofacial inflammation has been compared with other treatments like Vishnevsky ointment, showing promising antimicrobial effects (Koltsova LA et al., 1981).
Safety And Hazards
Future Directions
Quinoxaline 1,4-dioxides, such as Dioxidine, present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis . Recent studies have confirmed the low toxicity of Dioxidine, which makes it suitable for use as a new dosage form for the treatment of pharyngitis and tonsillitis .
properties
IUPAC Name |
[3-(hydroxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4,13-14H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIGHQCAQBRSKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=C([N+]2=O)CO)CO)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169525 | |
Record name | Dioxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxidine | |
CAS RN |
17311-31-8 | |
Record name | 2,3-Quinoxalinedimethanol, 1,4-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17311-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIOXYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16BOP9XE0F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.